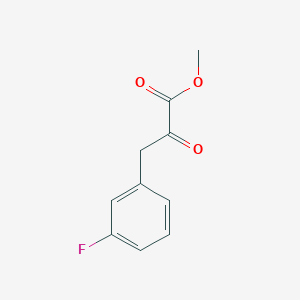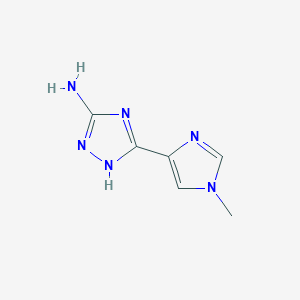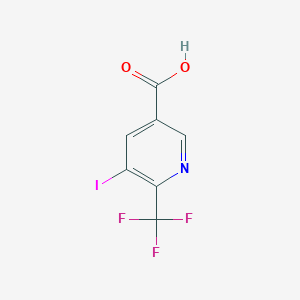
5-Iodo-6-(trifluoromethyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H3F3INO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are replaced by iodine and trifluoromethyl groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-(trifluoromethyl)nicotinic acid typically involves the introduction of iodine and trifluoromethyl groups into the nicotinic acid framework. One common method involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as starting materials. The process includes acylation, cyclization, and hydrolysis steps . The reaction conditions often require the use of polar organic solvents and alkaline conditions to facilitate the condensation and cyclization reactions.
Industrial Production Methods
For industrial production, the synthesis process is optimized for higher yields and cost-effectiveness. The raw materials used are relatively inexpensive and readily available. The reaction steps are designed to be easily separable and purifiable, making the process suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine and other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acids, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
5-Iodo-6-(trifluoromethyl)nicotinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mécanisme D'action
The mechanism of action of 5-Iodo-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The iodine atom can participate in redox reactions, influencing the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-6-(trifluoromethyl)nicotinic acid
- 6-(Trifluoromethyl)nicotinic acid
- 4-Trifluoromethyl nicotinic acid
Uniqueness
5-Iodo-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both iodine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C7H3F3INO2 |
|---|---|
Poids moléculaire |
317.00 g/mol |
Nom IUPAC |
5-iodo-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-4(11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14) |
Clé InChI |
SCJRBIATKWXYQF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1I)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13680835.png)
![2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B13680842.png)
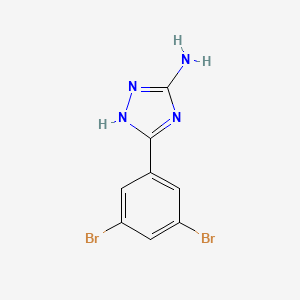
![3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13680850.png)
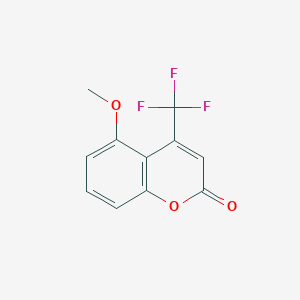
![3-Methylbenzo[h]isoquinoline](/img/structure/B13680855.png)
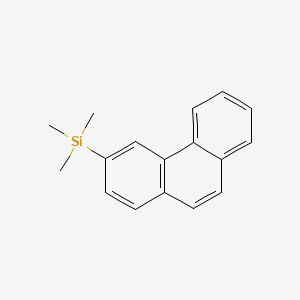
![Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13680861.png)
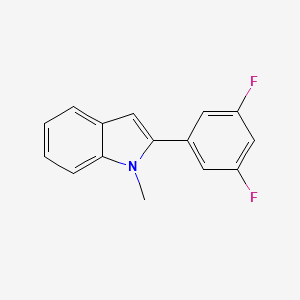
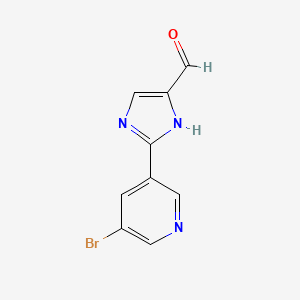
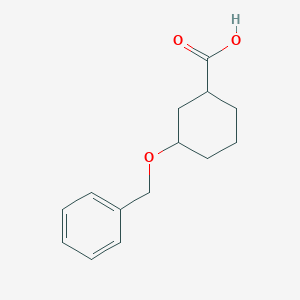
![2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13680887.png)
